3-(tert-Butylamino)propane-1,2-diol

Descripción

Contextualization of Chiral Amino Alcohols in Modern Chemical Science

Chiral amino alcohols are a privileged class of organic compounds that have garnered considerable attention in modern chemical science. nih.gov Their importance stems from their bifunctional nature, possessing both an amino and a hydroxyl group, which can participate in a variety of chemical transformations and interactions. chemicalbook.com These functional groups allow them to serve as versatile ligands for metal catalysts, organocatalysts, and as valuable chiral building blocks in the synthesis of natural products and pharmaceuticals. nih.govmdpi.com

The ability of chiral amino alcohols to induce asymmetry in chemical reactions is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry. The "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources, serves as a foundational source for many synthetic endeavors. nih.gov Chiral amino alcohols, often derived from this pool or synthesized with high enantiopurity, are instrumental in transferring chirality to new molecules, a process central to asymmetric synthesis. nih.gov

Overview of Research Trajectories and Synthetic Utility of 3-(tert-Butylamino)propane-1,2-diol

This compound, particularly its (S)-enantiomer, has emerged as a key intermediate in the synthesis of several important pharmaceutical agents. Research has primarily focused on its application as a chiral building block, where its pre-existing stereocenter dictates the stereochemical outcome of a synthetic sequence. A prominent research trajectory for this compound has been its integral role in the synthesis of β-adrenergic blocking agents.

The synthetic utility of this compound is rooted in its straightforward preparation, often from the reaction of tert-butylamine (B42293) with a suitable three-carbon chiral electrophile like glycidol (B123203). This accessibility, combined with its useful functional handles, has solidified its position as a valuable tool for synthetic chemists.

Physicochemical Properties of this compound Enantiomers

| Property | (S)-(-)-3-tert-Butylamino-1,2-propanediol | (R)-(+)-3-tert-Butylamino-1,2-propanediol | Racemic this compound |

| Molecular Formula | C₇H₁₇NO₂ | C₇H₁₇NO₂ | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol sigmaaldrich.com | 147.22 g/mol | 147.22 g/mol nih.gov |

| CAS Number | 30315-46-9 sigmaaldrich.com | 59207-70-4 | 22741-52-2 nih.gov |

| Appearance | Light yellow to brown powder or crystalline solid | Data not readily available | Data not readily available |

| Melting Point | 79.0 to 82.0 °C | Data not readily available | Data not readily available |

| Optical Activity | [α]23/D −30° (c = 2 in 1 M HCl) sigmaaldrich.com | Data not readily available | Not applicable |

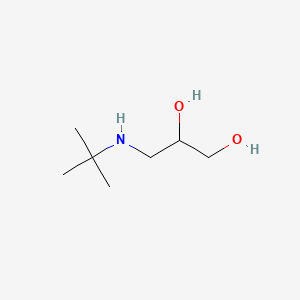

Structure

3D Structure

Propiedades

IUPAC Name |

3-(tert-butylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945415 | |

| Record name | 3-(tert-Butylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22741-52-2 | |

| Record name | 3-(tert-Butylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22741-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butylamino-2,3-propanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022741522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(tert-Butylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV1WYN7WLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereocontrolled Synthesis Methodologies for 3 Tert Butylamino Propane 1,2 Diol Enantiomers

Conventional and Advanced Synthetic Routes

The construction of the 3-(tert-butylamino)propane-1,2-diol scaffold can be achieved through several established and innovative synthetic routes. These methods focus on efficiently assembling the core structure, with stereochemical control often introduced through the choice of starting materials or subsequent resolution.

Nucleophilic Ring-Opening Reactions of Epoxide Precursors, e.g., Glycidol (B123203) Derivatives

One of the most direct and common methods for synthesizing this compound involves the nucleophilic ring-opening of an epoxide precursor by tert-butylamine (B42293). Glycidol and its derivatives are ideal starting materials for this approach. The reaction proceeds via an Sɴ2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring.

When using glycidol, the attack of tert-butylamine can theoretically occur at either C1 or C2 of the epoxide. However, the reaction predominantly favors attack at the less sterically hindered terminal carbon (C1), leading to the desired 1-amino-2,3-diol product. The key to achieving enantioselectivity with this method lies in using an enantiopure starting material. For instance, the reaction of (S)-glycidol with tert-butylamine will yield (S)-3-(tert-butylamino)propane-1,2-diol.

Table 1: Synthesis via Nucleophilic Ring-Opening of Glycidol

| (S)-Glycidol | tert-Butylamine | (S)-3-(tert-Butylamino)propane-1,2-diol |

|---|

| (R)-Glycidol | tert-Butylamine | (R)-3-(tert-Butylamino)propane-1,2-diol |

The reaction is typically performed in a protic solvent, such as water or an alcohol, which can facilitate the protonation of the alkoxide intermediate formed after the ring-opening.

Direct Amination Strategies and Mechanistic Considerations

Direct amination provides an alternative pathway, often starting from a precursor that already contains the propane-1,2-diol backbone. A common substrate for this strategy is 3-chloro-1,2-propanediol. In this method, tert-butylamine acts as the nucleophile, displacing the chloride ion in a nucleophilic substitution reaction.

The mechanism involves the direct attack of the nitrogen atom of tert-butylamine on the carbon atom bearing the chlorine. This reaction is analogous to the synthesis of 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia. google.com To drive the reaction to completion and neutralize the hydrogen chloride formed, an excess of tert-butylamine or the addition of a non-nucleophilic base is often required.

This route typically produces a racemic mixture of this compound, which would then require a subsequent resolution step to separate the enantiomers.

Reductive Pathways from α-Keto Amide Precursors

A more complex, multi-step approach involves the reduction of an α-keto amide precursor. This strategy offers opportunities for stereochemical control during the reduction step. The synthesis would begin with the formation of an α-keto amide from a suitable keto acid or its derivative and tert-butylamine. A plausible precursor is 3-hydroxy-2-oxopropanoic acid, which would first be protected and then coupled with tert-butylamine.

The key step is the stereoselective reduction of the ketone functionality. This can be achieved using various reducing agents. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the newly formed hydroxyl group. Subsequent deprotection of the other hydroxyl group would yield the final product. While synthetically more demanding, this pathway allows for the introduction of chirality at a late stage of the synthesis.

Condensation Reactions for Scaffold Assembly

Condensation reactions can be employed to build the carbon backbone of the target molecule. This approach involves joining smaller molecular fragments. For instance, a two-carbon electrophilic species containing a protected hydroxyl group could be condensed with a derivative of tert-butylamine that contains a nucleophilic carbon. However, compared to the more convergent and highly efficient epoxide ring-opening strategy, scaffold assembly through condensation is generally less common for this specific molecule due to its complexity and potentially lower yields.

Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is paramount for the application of this compound in many fields. Beyond using chiral starting materials, enantioselective catalytic methods offer an elegant way to generate a single enantiomer from a prochiral substrate.

Asymmetric Catalytic Hydrogenation and Catalyst Optimization

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, olefins, and imines. wikipedia.org In the context of synthesizing a specific enantiomer of this compound, this method would be applied to the reduction of a prochiral ketone precursor, such as 1-hydroxy-3-(tert-butylamino)propan-2-one.

The success of this reaction hinges on the use of a chiral catalyst, which creates a chiral environment that forces the addition of hydrogen to occur preferentially on one face of the ketone. wikipedia.org Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, paired with chiral ligands, are commonly used. ethz.chnih.gov Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines like DPEN (1,2-diphenylethylenediamine) are instrumental in these catalyst systems. nih.gov

The general mechanism involves the coordination of the ketone substrate to the chiral metal center. The steric and electronic properties of the chiral ligand dictate the binding orientation of the substrate, thereby controlling the stereochemical outcome of the hydride transfer from the metal to the carbonyl carbon. nih.gov

Optimization of the catalyst system is crucial for achieving high enantioselectivity (ee) and conversion. This involves screening different combinations of metal precursors, chiral ligands, solvents, and reaction conditions such as temperature and hydrogen pressure. ethz.ch For example, Ru(II)/BINAP-diamine systems are known to be highly effective for the asymmetric hydrogenation of various functionalized ketones. ethz.chnih.gov

Table 2: Representative Data for Asymmetric Hydrogenation of Ketones using Chiral Ru Catalysts

| (S)-TolBINAP/(S,S)-DPEN-Ru | Acetophenone | 8 atm H₂ | (R)-1-Phenylethanol | >99% |

|---|---|---|---|---|

| (S)-TolBINAP/(R)-DMAPEN-Ru | α-Amino Ketone | High Pressure H₂ | Chiral Amino Alcohol | High ee & de |

| XylSkewphos/PICA-Ru | 3-Quinuclidinone | Optimized H₂ Pressure | (R)-3-Quinuclidinol | High ee |

Table of Chemical Compounds

| This compound |

| (S)-3-(tert-Butylamino)propane-1,2-diol |

| (R)-3-(tert-Butylamino)propane-1,2-diol |

| tert-Butylamine |

| Glycidol |

| (S)-Glycidol |

| (R)-Glycidol |

| 3-Chloro-1,2-propanediol |

| 3-Amino-1,2-propanediol |

| Glycerin chlorohydrin |

| Ammonia |

| Hydrogen chloride |

| 3-Hydroxy-2-oxopropanoic acid |

| 1-Hydroxy-3-(tert-butylamino)propan-2-one |

| Ruthenium |

| Rhodium |

| Iridium |

| BINAP |

| DPEN |

| Acetophenone |

| 1-Phenylethanol |

| 3-Quinuclidinone |

| (R)-3-Quinuclidinol |

Biocatalytic Transformations Utilizing Enzymes, e.g., Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for the asymmetric reduction of prochiral ketones to produce chiral alcohols. This methodology is applicable to the synthesis of chiral amino alcohols, although specific examples detailing the direct enzymatic reduction to this compound are not extensively documented in public literature.

The general approach involves the reduction of a ketone precursor, such as 1-amino-3-(tert-butylamino)propan-2-one. A KRED, often NADPH-dependent, facilitates the transfer of a hydride to the carbonyl carbon, creating a stereogenic center at the C2 position with high enantioselectivity. The success of this method relies on finding a suitable KRED that recognizes the specific substrate and provides the desired enantiomer.

The process of developing an effective biocatalytic reduction typically involves:

Enzyme Screening: A diverse panel of KREDs is screened against the target ketone to identify enzymes with high activity and the correct stereoselectivity. ingentaconnect.com

Enzyme Engineering: If a wild-type enzyme does not meet the required performance targets, semi-rational enzyme engineering and structure-guided rational design can be employed. This involves creating variants with amino acid substitutions to enhance catalytic efficiency (kcat) and improve robustness for industrial process conditions. ingentaconnect.comacs.org

Cofactor Regeneration: KREDs require stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). To make the process economically viable, an in-situ cofactor regeneration system is essential. A common strategy is to use a secondary enzyme, like glucose dehydrogenase (GDH), which oxidizes a cheap substrate such as glucose, thereby regenerating the NADPH consumed by the KRED. ingentaconnect.com

This chemo-enzymatic approach can yield chiral alcohol intermediates with high conversion rates and excellent diastereomeric or enantiomeric excess, making it a sustainable and efficient alternative to traditional chemical methods. ingentaconnect.comacs.org

Resolution Techniques for Racemic this compound Mixtures

When a direct asymmetric synthesis is not employed, this compound is often produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is then required to obtain the desired pure stereoisomer.

Chiral Chromatographic Separation on Stationary Phases

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers. Several studies have successfully developed HPLC methods for the enantioseparation of racemic this compound. thieme-connect.comsigmaaldrich.com

The principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those with amylose (B160209) derivatives, are commonly used.

A key study demonstrated the effective separation of the enantiomers on a Chiralpak AS chiral stationary phase using normal-phase liquid chromatography. sigmaaldrich.com Another method utilized a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.net The separation is highly dependent on the composition of the mobile phase, with mixtures of n-hexane and ethanol (B145695) being common.

Detection can be challenging as the compound lacks a strong UV chromophore. researchgate.net Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) are often employed. thieme-connect.comsigmaaldrich.com LC-MS-MS methods have been developed for sensitive detection in the ng/ml range, which is crucial for quality control in pharmaceutical synthesis. thieme-connect.com

Table 1: HPLC Conditions for Chiral Separation of this compound Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak AS | Chiralpak AD-H |

| Mobile Phase | Normal-phase (n-hexane/ethanol mixtures) | n-hexane:ethanol (70:30, v/v) |

| Detector | Evaporative Light Scattering (ELSD) | Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) |

| Reference | sigmaaldrich.com | researchgate.net |

This table is interactive. You can sort and filter the data.

Chemical Resolution Methods for Enantiomeric Enrichment

Chemical resolution via the formation of diastereomeric salts is a classical yet effective technique for separating enantiomers on a larger scale. This method is particularly suitable for racemic bases like this compound. The process relies on the reaction of the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov

The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods, most commonly fractional crystallization. nih.gov

The general procedure is as follows:

Salt Formation: The racemic this compound is dissolved in a suitable solvent and treated with a sub-stoichiometric amount of a chiral acid. Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. nih.gov

Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. One diastereomer, being less soluble in the chosen solvent, will preferentially crystallize out of the solution. The solid is collected by filtration. This process may need to be repeated multiple times to achieve high diastereomeric purity. nih.gov

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free base of the desired, now enantiomerically pure, this compound.

A study on the resolution of a similar compound, trans-1,2-cyclohexanediol, demonstrated that (2R,3R)-(+)-tartaric acid could effectively form a stable diastereomeric complex with one enantiomer, allowing for its separation. researchgate.net This principle is directly applicable to the resolution of this compound. The choice of the chiral resolving agent and the crystallization solvent is crucial for efficient separation and high yield.

Role as a Chiral Building Block in Complex Molecular Construction

As a chiral building block, this compound provides a pre-defined stereochemical center that can be incorporated into a larger molecule, simplifying the synthesis of enantiomerically pure compounds. chemimpex.com Its utility is particularly notable in the stereoselective synthesis of β-amino alcohols and the directed formation of new chiral centers.

Function as a Chiral Ligand in Asymmetric Catalysis

The amine and diol functionalities of this compound make it an excellent scaffold for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. These ligands create a chiral pocket around a metal center, enabling the catalyst to distinguish between enantiomeric transition states and thus produce a product with high enantiomeric excess.

Influence of Ligand Structure on Enantioselectivity and Reaction RateThe structure of a chiral ligand profoundly impacts both the enantioselectivity and the rate of a catalyzed reaction. For ligands derived from this compound, key structural elements play a decisive role:

The Chiral Backbone : The inherent (R) or (S) configuration of the propanediol (B1597323) backbone establishes the fundamental chiral environment.

The N-Substituent : The bulky tert-butyl group provides significant steric hindrance, which can be crucial for blocking certain reaction pathways and enhancing enantiomeric discrimination.

Coordinating Atoms : The nature and geometry of the atoms that bind to the metal (e.g., N, O, P) dictate the electronic properties and stability of the catalytic complex, influencing reaction rates.

The table below illustrates how hypothetical modifications to a ligand based on this scaffold could influence the outcome of a generic asymmetric hydrogenation reaction.

| Ligand Modification | Expected Effect on Enantioselectivity (ee) | Expected Effect on Reaction Rate | Rationale |

| Base Scaffold | High | Moderate | The inherent C2-like symmetry and steric bulk create a well-defined chiral pocket. |

| Replacing tert-Butyl with Methyl | Lower | Potentially Higher | Reduced steric hindrance may lower the energy barrier for both enantiomeric pathways, decreasing selectivity but possibly increasing turnover frequency. |

| Introducing Electron-Withdrawing Groups on Coordinating Moiety | Potentially Higher | Lower | Modifies the electronic properties of the metal center, which can enhance its ability to discriminate between transition states but may reduce its overall reactivity. |

| Restricting Conformational Freedom (e.g., cyclization) | Higher | Variable | A more rigid ligand structure reduces non-selective reaction pathways, leading to higher enantioselectivity. The effect on the rate depends on whether the rigid conformation is optimal for the catalytic cycle. |

Strategic Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

This compound is a well-established and critical intermediate in the industrial synthesis of several important pharmaceutical compounds, particularly in the class of beta-adrenergic blocking agents (β-blockers). researchgate.net Its enantiomerically pure forms are highly valued for constructing drugs where only one enantiomer provides the therapeutic effect.

The most notable application is the synthesis of Timolol, a drug used to treat glaucoma and cardiovascular conditions like hypertension and angina pectoris. researchgate.netnih.gov The (S)-enantiomer of Timolol is the active form, and its synthesis relies on (S)-3-(tert-butylamino)propane-1,2-diol as the chiral starting material to ensure the correct stereochemistry in the final product. nih.govnih.gov The use of this intermediate is a cost-effective and efficient method for large-scale production of the enantiomerically pure drug.

The table below lists pharmacologically relevant scaffolds synthesized using this compound as a key intermediate.

| Compound Name | Pharmacological Class | Therapeutic Use | Reference |

| (S)-Timolol | Beta-Blocker | Glaucoma, Hypertension, Angina Pectoris | researchgate.netnih.gov |

| Other Beta-Adrenergic Blocking Agents | Beta-Blocker | Cardiovascular Disorders | researchgate.net |

Precursor in the Total Synthesis of β-Blockers

The structural backbone of many β-adrenergic receptor blockers (β-blockers) is an aryloxypropanolamine. This compound, especially its (S)-enantiomer, represents the propanolamine (B44665) portion that is essential for the therapeutic efficacy of these drugs. It serves as a key chiral building block to ensure the synthesis of the desired enantiomer, which typically possesses the desired pharmacological activity. smolecule.comjigspharma.com

Timolol:

(S)-Timolol, a non-selective β-adrenergic blocker used in the treatment of glaucoma and ocular hypertension, is a prime example of a drug synthesized using a chiral precursor strategy involving the this compound moiety. smolecule.com A common synthetic route involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with (S)-3-(tert-butylamino)propane-1,2-diol in the presence of a base like potassium tert-butoxide. The (S)-3-(tert-butylamino)propane-1,2-diol itself can be synthesized from the reaction of tert-butylamine with a suitable chiral C3 synthon like (R)-glycidol.

Practolol:

Practolol is a selective β1-receptor antagonist. Chemoenzymatic methods have been developed for the synthesis of enantiopure (S)-Practolol. researchgate.net These methods often involve the kinetic resolution of a racemic intermediate, such as (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenylacetamide), using lipases. researchgate.net The resulting enantiopure chlorohydrin is then typically reacted with an amine to yield the final product. While this specific example uses isopropylamine (B41738) to form Practolol, the synthesis highlights the importance of the chiral propanolamine backbone, for which 3-amino-1,2-propanediol derivatives are central.

Pindolol:

Pindolol, another non-selective β-blocker, can be synthesized in its enantiomerically pure (S)-form through methods that underscore the importance of the chiral propanediol unit. One synthetic approach involves the resolution of racemic 3-(4-indolyloxy)-1,2-propanediol. researchgate.net The resolved (S)-enantiomer is then converted to an epoxide, (S)-4-(2,3-epoxypropoxy)-1H-indole, which upon reaction with tert-butylamine, yields (S)-Pindolol. researchgate.net

Carteolol:

The synthesis of Carteolol, a non-selective β-blocker with partial β-agonist activity, also relies on the formation of the characteristic aryloxypropanolamine structure. A direct synthesis involves the reaction of 5-(2,3-glycidoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine. google.com This reaction opens the epoxide ring to form the this compound moiety directly attached to the quinolinone aromatic system, resulting in Carteolol. google.comnih.gov

Table 1: β-Blockers Synthesized Utilizing the this compound Moiety

| β-Blocker | Key Synthetic Strategy | Role of the Aminodiol Moiety |

|---|---|---|

| Timolol | Reaction of a thiadiazole derivative with (S)-3-(tert-butylamino)propane-1,2-diol. | Direct incorporation as a chiral building block. |

| Practolol | Chemoenzymatic resolution of a chlorohydrin precursor, followed by amination. | The core chiral propanolamine backbone is constructed. |

| Pindolol | Resolution of 3-(4-indolyloxy)-1,2-propanediol, conversion to an epoxide, and reaction with tert-butylamine. researchgate.net | The diol is a key intermediate that is converted to the final propanolamine structure. researchgate.net |

| Carteolol | Reaction of an epoxide derivative of quinolinone with tert-butylamine. google.com | Direct formation of the aminodiol side chain on the aromatic ring system. google.com |

Utility in the Construction of Other Bioactive Compounds

The versatility of this compound as a chiral building block extends beyond the synthesis of the aforementioned β-blockers. Its structural framework is a valuable starting point for the creation of a variety of other bioactive molecules. The presence of multiple functionalization points allows for the generation of diverse chemical libraries for drug discovery.

Research has explored the derivatization of the 3-aminopropane-1,2-diol scaffold to produce novel compounds with potential therapeutic applications. For example, derivatives of similar structures are being investigated for antimicrobial and neuroprotective effects, although specific data on this compound derivatives in these areas is still emerging. smolecule.com The core aminodiol structure can be modified, for instance, by N-nitrosation to form N-Nitroso 3-(tert-butylamino)-1,2-propanediol, a compound available for research purposes which may be used in toxicological or mechanistic studies. tlcstandards.com

Furthermore, related aminopropanediol structures are employed in the synthesis of other classes of bioactive compounds. For instance, 3-amino-1,2-propanediol is a precursor for the enzymatic synthesis of pseudo-ceramides, which are of interest in the cosmetic and pharmaceutical industries for their skin-barrier-restoring properties. chemicalbook.com Additionally, 1,3-propanediol (B51772) derivatives, linked to fatty acids or other bioactive residues, have been developed for various therapeutic uses, highlighting the broad utility of the propanediol backbone in medicinal chemistry. google.com

Table 2: Examples of Bioactive Compound Classes Derived from Aminopropanediol Scaffolds

| Compound Class/Derivative | Precursor/Scaffold | Potential Application/Area of Interest |

|---|---|---|

| N-Nitroso Derivatives | This compound | Research and mechanistic studies. tlcstandards.com |

| Pseudo-ceramides | 3-Amino-1,2-propanediol | Cosmetics and dermatology. chemicalbook.com |

| Fatty Acid Esters of 1,3-Propanediol | 1,3-Propanediol | Various therapeutic uses. google.com |

Applications in Asymmetric Catalysis

Chiral Ligands for Metal-Catalyzed Reactions

The vicinal diol and secondary amine functionalities of this compound make it an ideal candidate for the formation of chelate complexes with a variety of metal centers. The steric bulk of the tert-butyl group can be expected to create a well-defined chiral pocket around the metal, which is a key principle in achieving high enantioselectivity in catalytic reactions.

Research on the closely related (S)- and (R)-3-amino-1,2-propanediol has demonstrated their effectiveness as ligands. For example, oxidovanadium(V) complexes with chiral Schiff bases derived from these amino alcohols have been synthesized and characterized. These complexes have shown catalytic activity in the oxidation of various alkenes, such as cyclohexene (B86901) and styrene, using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. The reactions yield epoxidation and allylic oxidation products, demonstrating the catalytic potential of this class of ligands.

Catalytic Oxidation of Alkenes using Oxidovanadium(V) Schiff Base Complexes Derived from 3-Amino-1,2-propanediol Enantiomers

| Substrate | Oxidant | Catalyst | Major Products |

| Cyclohexene | 30% H₂O₂ or TBHP | [(+)VOL¹⁻⁵] or [(-)VOL¹⁻⁵] | Cyclohexene oxide, Cyclohexene-1,2-diol, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one |

| Styrene | 30% H₂O₂ or TBHP | [(+)VOL¹⁻⁵] or [(-)VOL¹⁻⁵] | Styrene oxide, Benzaldehyde |

| S(-)-limonene | 30% H₂O₂ or TBHP | [(+)VOL¹⁻⁵] or [(-)VOL¹⁻⁵] | Limonene oxide |

| (-)-α-pinene | 30% H₂O₂ or TBHP | [(+)VOL¹⁻⁵] or [(-)VOL¹⁻⁵] | α-pinene oxide |

TBHP: tert-butyl hydroperoxide. The specific ligand (L¹⁻⁵) refers to Schiff bases derived from salicylaldehyde (B1680747) derivatives.

Conclusion

3-(tert-Butylamino)propane-1,2-diol stands as a testament to the enduring utility of chiral amino alcohols in synthetic and catalytic chemistry. Its primary role as a readily accessible chiral building block has been firmly established through its successful application in the synthesis of important pharmaceuticals. While its direct application as a chiral ligand in catalysis is an area that warrants further exploration, the proven success of structurally related compounds provides a strong impetus for future research. The development of novel catalysts derived from this compound could unlock new and efficient pathways for asymmetric transformations, further expanding the toolkit of modern organic chemistry.

Sophisticated Analytical Methodologies in Research on 3 Tert Butylamino Propane 1,2 Diol

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical step in the quality control of chiral molecules like 3-(tert-Butylamino)propane-1,2-diol. Chromatographic techniques are the cornerstone of these analyses.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the enantiomers of this compound. The key to this separation lies in the use of chiral stationary phases (CSPs), which create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Several studies have successfully developed HPLC methods for the enantioseparation of this compound. One common approach involves normal-phase liquid chromatography. For instance, a Chiralpak AS chiral stationary phase has been effectively used to separate the enantiomers. researchgate.netnih.gov Another study found a cellulose-based Chiralpak IC column to be highly selective for the enantiomers of this compound, achieving excellent resolution. worldwidejournals.com The mobile phase composition is also crucial; a mixture of n-hexane, ethanol (B145695), formic acid, and diethylamine (B46881) has been shown to provide good separation on a Chiralpak IC column. worldwidejournals.com The addition of acidic and basic modifiers like formic acid and diethylamine can enhance chromatographic efficiency and resolution between the enantiomers. worldwidejournals.com

The choice of detector is also an important consideration. While UV detection can be used, this compound exhibits low UV absorption. researchgate.net Evaporative Light Scattering Detection (ELSD) has been demonstrated as an effective alternative for the quantitation of these enantiomers. researchgate.netnih.gov Furthermore, coupling HPLC with mass spectrometry (MS) provides a highly sensitive and specific method for the determination of enantiomers, even at low concentrations. nih.govresearchgate.net

Interactive Table: HPLC Methods for Enantiomeric Purity of this compound

| Chiral Stationary Phase | Mobile Phase | Detector | Key Findings | Reference |

| Chiralpak AS | Normal-phase | ELSD | Successful separation and quantitation of enantiomers. researchgate.netnih.gov | researchgate.net, nih.gov |

| Chiralpak IC | n-hexane, ethanol, formic acid, diethylamine | ELSD | Excellent resolution (>5.0) between enantiomers. worldwidejournals.com | worldwidejournals.com |

| Chiralpak column | Not specified | MS/MS (APCI) | Sensitive method for enantioseparation in the ng/mL range. nih.govresearchgate.net | nih.gov, researchgate.net |

Gas Chromatography (GC) for Stereoisomer Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of chiral compounds. For volatile or semi-volatile compounds, GC can offer high resolution and sensitivity. While less commonly cited specifically for this compound in the provided context, the principles of chiral GC are well-established for similar molecules like beta-blockers and their precursors. nih.gov

In chiral GC, separation is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of the specific cyclodextrin and its derivatization is critical for achieving enantiomeric resolution. gcms.cz For compounds containing polar functional groups like the diol and amine in this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research

Beyond determining enantiomeric purity, confirming the precise chemical structure of this compound is essential. Spectroscopic and spectrometric methods provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of key structural features. In the case of this compound, the ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens) and the protons of the propane-1,2-diol backbone. The ¹³C NMR spectrum would similarly confirm the carbon skeleton of the molecule. rsc.orgchemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further insights into the connectivity of atoms and help in assigning the stereochemistry of the chiral center.

Interactive Table: Key NMR Signals for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~1.2 | singlet | tert-Butyl protons (9H) | |

| ¹H | ~3.5–4.0 | multiplet | Diol protons | |

| ¹³C | Varies | - | Carbons of the tert-butyl and propanediol (B1597323) groups | rsc.org, chemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of this compound, which is C₇H₁₇NO₂. ontosight.ai This is a crucial step in verifying the identity of the synthesized product. Techniques like Electrospray Ionization (ESI) are often used to generate ions for HRMS analysis. The protonated molecule [M+H]⁺ would have a calculated mass of approximately 148.1338, and HRMS can confirm this value to within a few parts per million.

Comparative Evaluation of Detection Methods in Chiral Analysis

The choice of detector in chiral analysis significantly impacts the sensitivity, linearity, and applicability of the method. For this compound, which lacks a strong chromophore, conventional UV detection can be challenging. researchgate.net

A comparative study has evaluated ultraviolet, polarimetric, refractive index, and evaporative light scattering detection (ELSD) for the analysis of chiral non-aromatic alcohols, including this compound. researchgate.net ELSD was found to be a suitable detector for this compound, especially when using normal-phase LC. researchgate.net The response of the ELSD is dependent on parameters such as the nature of the nebulizing gas, its pressure, and the temperature of the drift tube. researchgate.netnih.gov

Mass spectrometric (MS) detection, particularly tandem MS (MS/MS), offers the highest sensitivity and selectivity. nih.govresearchgate.net An LC-MS/MS method using an atmospheric pressure chemical ionization (APCI) interface has been validated for the determination of this compound enantiomers in the nanogram per milliliter range. nih.govresearchgate.net While highly effective, the incompatibility of certain mobile phases (like n-hexane used in normal-phase chromatography) with some ionization sources like electrospray needs to be considered. nih.govresearchgate.net

Ultimately, the selection of the detection method depends on the specific requirements of the analysis, such as the required sensitivity, the concentration of the analyte, and the complexity of the sample matrix.

Theoretical and Computational Investigations of 3 Tert Butylamino Propane 1,2 Diol

Conformational Analysis and Stereoelectronic Effects

The structure of 3-(tert-butylamino)propane-1,2-diol, featuring a flexible three-carbon backbone with hydroxyl and a bulky tert-butylamino group, allows for a variety of spatial arrangements or conformations. ontosight.ai The interplay of steric hindrance and intramolecular interactions governs the stability of these conformers.

The most significant factor influencing the conformational landscape of this molecule is the potential for intramolecular hydrogen bonding. bohrium.com The hydroxyl groups (-OH) and the secondary amine (-NH-) can act as hydrogen bond donors, while the oxygen and nitrogen atoms can serve as acceptors. These interactions can create quasi-cyclic structures, which significantly stabilize certain conformations over others. The bulky tert-butyl group imposes considerable steric constraints, influencing the torsion angles along the C-C and C-N bonds to minimize repulsive interactions.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the geometries and relative energies of different conformers. For this compound, computational studies would likely reveal that the most stable conformers are those that maximize intramolecular hydrogen bonding while minimizing the steric clash from the tert-butyl group.

Table 1: Calculated Properties of this compound This table presents computed physicochemical properties that are influenced by the molecule's conformation and electronic structure.

| Property | Value | Source |

| Molecular Weight | 147.22 g/mol | nih.gov |

| XLogP3-AA (LogP) | -0.5 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Polar Surface Area | 52.5 Ų | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Stereoelectronic effects also play a crucial role. These effects describe how the spatial arrangement of orbitals influences the molecule's energy and properties. For instance, the orientation of the nitrogen lone pair and the C-O bonds of the diol can lead to stabilizing hyperconjugative interactions. The gauche conformation around the C1-C2 bond is often favored in 1,2-diols due to the stabilizing gauche effect, an outcome of hyperconjugation between the C-H bonding orbitals and the C-O antibonding orbitals.

Quantum Chemical Studies on Reactivity and Selectivity Profiles

Quantum chemical studies are instrumental in understanding the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's behavior in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, due to the presence of lone pairs. The LUMO would likely be distributed across the antibonding orbitals of the C-N and C-O bonds.

The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Computational methods can precisely calculate the energies of these orbitals. While specific studies on this molecule are not widely published, analysis of similar compounds shows that the HOMO-LUMO gap can be computed to predict optical and electronic properties. researchgate.net

These calculations can also predict sites of reactivity. For instance, the nitrogen atom is the most likely site for protonation or reaction with electrophiles. The hydroxyl groups can be deprotonated to act as nucleophiles or can be targeted for oxidation reactions.

Selectivity in synthesis, such as the reaction between glycidol (B123203) and tert-butylamine (B42293) to form the compound, can also be modeled. Computational studies can map the potential energy surface for the nucleophilic attack of the amine on the epoxide ring of glycidol. These models can explain the observed regioselectivity (attack at the less substituted carbon of the epoxide) by comparing the activation energies of the competing reaction pathways.

Molecular Modeling of Interactions in Catalytic Systems and Synthetic Pathways

The chiral nature of this compound makes it a valuable chiral building block in asymmetric synthesis. Molecular modeling is essential for understanding how its stereochemistry directs the outcome of a reaction. When used as a chiral ligand in a metal-catalyzed reaction, its specific conformation upon binding to the metal center creates a chiral environment. This environment forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer of the product.

Docking studies, a type of molecular modeling, can be used to predict the binding mode of this compound or its derivatives within the active site of an enzyme or a synthetic catalyst. These simulations calculate the most stable binding pose and estimate the binding affinity. This information is crucial for designing more effective catalysts or inhibitors.

Furthermore, computational chemistry can illuminate entire synthetic pathways. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This helps in understanding the reaction mechanism and identifying the rate-determining step. For the synthesis of this compound, modeling could validate the proposed mechanism and reaction conditions, such as temperature and the choice of catalyst.

Emerging Research Avenues and Future Directions for 3 Tert Butylamino Propane 1,2 Diol

Development of Sustainable and Green Chemistry Syntheses

The chemical industry's increasing focus on environmental responsibility has spurred research into greener synthetic routes for key intermediates like 3-(tert-butylamino)propane-1,2-diol. A primary target for improvement is the synthesis of its precursor, 1,2-propanediol (propylene glycol). Traditional production of 1,2-propanediol relies on petrochemical feedstocks. However, significant progress is being made in producing it from renewable resources, which aligns with the principles of green chemistry.

One of the most promising green routes involves the hydrogenolysis of glycerol, a readily available byproduct from biodiesel production. researchgate.net This conversion not only utilizes a waste stream but also provides a pathway to "bio-based" 1,2-propanediol. Further research in this area aims to improve the efficiency and selectivity of this transformation. Another innovative green approach is the deoxydehydration (DODH) of glycols. researchgate.netsci-hub.se For instance, researchers have developed a method for the deoxydehydration of 1,2-propanediol to produce propene using rhenium-based catalysts like Methyltrioxorhenium (MTO) and Re₂O₇. researchgate.netsci-hub.se This type of reaction is part of a broader effort to efficiently deoxygenate biomass-derived molecules, which is a crucial step in creating value-added chemicals from renewable feedstocks. researchgate.net

Table 1: Comparison of Catalysts in Deoxydehydration (DODH) of 1,2-Propanediol

| Catalyst | Precursor | Key Finding | Reference |

|---|---|---|---|

| Methyltrioxorhenium (MTO) | 1,2-Propanediol | Demonstrated high performance for propene production via DODH. | researchgate.netsci-hub.se |

| Rhenium(VII) oxide (Re₂O₇) | 1,2-Propanediol | Showed strong catalytic activity for propene production, similar to MTO. | researchgate.netsci-hub.se |

| Rhenium(VI) oxide (ReO₃) | 1,2-Propanediol | Exhibited moderate yield of an acetal (B89532) byproduct, an alternative value-added product. | researchgate.netsci-hub.se |

| Ammonium perrhenate (B82622) (NH₄ReO₄) | 1,2-Propanediol | Lower performance in propene production compared to MTO and Re₂O₇. | researchgate.netsci-hub.se |

Exploration of Novel Derivatization and Functionalization Strategies

The molecular structure of this compound, with its primary/secondary amine and two hydroxyl groups, offers multiple reactive sites for derivatization and functionalization. smolecule.comontosight.ai These modifications can lead to new compounds with unique chemical properties and potential applications. Current research is actively exploring these possibilities to create a library of novel molecules based on this versatile scaffold.

The amino group can readily undergo reactions such as acylation to form amides or nitrosation to form N-nitroso derivatives like N-Nitroso 3-(tert-butylamino)-1,2-propanediol. smolecule.comtlcstandards.com The hydroxyl groups are susceptible to esterification with carboxylic acids to form esters. smolecule.com These fundamental reactions allow for the attachment of a wide variety of functional groups, which can modulate the molecule's polarity, solubility, and biological activity.

Future research directions include the synthesis of more complex derivatives. For example, the diol functionality can be used to form cyclic structures like acetals or ketals, or to coordinate with metals. The amine can serve as a handle for attaching other pharmacologically active moieties or as a basic center in the design of new catalysts and ligands. The exploration of these derivatization pathways is crucial for unlocking the full potential of the this compound scaffold beyond its current use as a simple chiral intermediate.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product Class | Significance | Reference |

|---|---|---|---|---|

| Amino Group | Acylation | Amides | Modifies basicity and introduces new functional groups. | smolecule.com |

| Amino Group | Nitrosation | N-Nitroso compounds | Creates derivatives for further synthetic elaboration or biological screening. | tlcstandards.com |

| Hydroxyl Groups | Esterification | Esters | Alters polarity and steric properties. | smolecule.com |

| Diol Group | Acetal/Ketal Formation | Cyclic Acetals/Ketals | Protects the diol or creates rigid structural motifs. |

Uncovering New Catalytic Applications Beyond Current Scope

The primary catalytic application of chiral this compound is as a ligand in asymmetric catalysis, where its defined stereochemistry helps control the formation of a specific enantiomer of a product. smolecule.com This is particularly important in the pharmaceutical industry for producing enantiomerically pure drugs.

Emerging research aims to expand the catalytic utility of this compound and its derivatives into new types of chemical transformations. The combination of a nitrogen-based ligand site (the amine) and oxygen-based ligand sites (the diol) makes it a potentially versatile hemilabile ligand for various metal-catalyzed reactions. By modifying the substituents on the nitrogen and oxygen atoms, the electronic and steric properties of the ligand can be fine-tuned to optimize its performance for specific catalytic cycles.

Future directions involve designing new catalysts based on this scaffold for reactions beyond asymmetric synthesis. This could include applications in oxidation, reduction, or C-C bond-forming reactions, where the unique stereoelectronic environment provided by the ligand could enable novel reactivity or selectivity. For instance, metal complexes incorporating derivatized this compound could be investigated as catalysts for polymerization or for small molecule activation. The ultimate goal is to transform this well-known chiral building block into a platform for the development of a new class of versatile and effective catalysts.

Q & A

Q. What are the optimized synthetic routes for 3-(tert-Butylamino)propane-1,2-diol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with epoxide precursors (e.g., glycidol derivatives) under basic conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or THF) significantly impact yield . Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the diol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.2 ppm for 9H) and diol protons (δ ~3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- IR : O–H stretches (~3300 cm⁻¹) and N–H bends (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₇H₁₇NO₂; [M+H⁺] = 160.1338) .

Q. How can purification challenges due to hygroscopicity or byproducts be addressed?

Answer: Hygroscopicity is mitigated by storing the compound under inert gas or desiccants. Byproduct removal (e.g., unreacted amine) employs derivatization strategies, such as Schiff base formation with aldehydes, followed by selective crystallization . For example, reacting with 4-methylbenzaldehyde isolates the Schiff base intermediate, which is hydrolyzed back to the pure diol .

Advanced Research Questions

Q. What methodologies enable enantiomeric resolution of (R)- and (S)-3-(tert-Butylamino)propane-1,2-diol?

Answer: Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution using lipases can separate enantiomers. Evidence shows distinct CAS numbers for (R)- (59207-70-4) and (S)-isomers (30315-46-9), confirming their stereochemical divergence . Polarimetry or circular dichroism (CD) verifies enantiomeric excess post-separation .

Q. How do computational models (e.g., DFT) predict the physicochemical properties of this diol?

Answer: Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl and amino groups). Harmonic wavenumbers and hyperpolarizability values (for nonlinear optics) are derived using basis sets like B3LYP/6-311++G(d,p). These models align with experimental IR and NMR data, aiding in structure-property predictions .

Q. What advanced analytical methods detect trace impurities in this compound?

Answer:

Q. How does stereochemistry influence the compound’s stability and reactivity in polymer applications?

Answer: The (S)-enantiomer shows higher thermal stability (TGA decomposition ~200°C vs. 180°C for (R)-form) due to steric shielding of the amino group. In polymer synthesis, the (S)-isomer reacts faster with epichlorohydrin, forming crosslinked networks with higher Tg values .

Q. What strategies validate the compound’s role in structure-activity relationships (SAR) for drug intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.